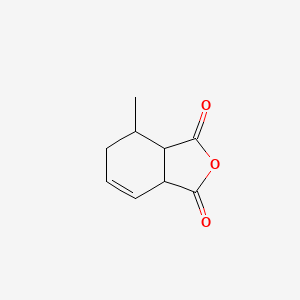

3-Methyltetrahydrophthalic anhydride

Cat. No. B8816734

Key on ui cas rn:

23939-62-0

M. Wt: 166.17 g/mol

InChI Key: LWMIDUUVMLBKQF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05747597

Procedure details

593 parts of triethylene glycol, 206 parts of diethylene glycol, 305 parts of phthalic anhydride, 490 parts of 3-methyltetrahydrophthalic anhydride and 0.158 parts of toluhydroquinone were placed in a 2 liter flask containing four openings equipped with a thermometer, stirrer, inert gas introduction opening, and reflux condenser, respectively. The mixture was heated to 205° C. under a nitrogen atmosphere and allowed to react for 15 hours; upon reaching a solid acid value of 15, the mixture was cooled to 120° C. followed by addition of 87 parts of maleic anhydride. The temperature was then raised to 190° C. and allowed to react for 5 hours until reaching a solid acid value of 24, at which point it was cooled to 160° C. After 148 parts of CARDURA E-10 (an epoxy compound produced by Shell Chemicals Co., Ltd.) were added and allowed to react for 3 hours at 130° C., 1078 parts of dipropylene glycol monomethylether methacrylate were then added to produce a resin composition with a nonvolatile content of 60.0%, an acid value of 1.1 and a Gardner viscosity of S-T. 80 parts of the resin of Example 10 were then added to 20 parts of the above resin to produce a resin composition with a nonvolatile content of 60.0%, an acid value of 2.9 and a Gardner viscosity of P-Q. The resultant resin composition was then placed through the same evaluation tests as in Example 7, and the results are shown in Table 2.

[Compound]

Name

15

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

87

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

24

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C(O)COCCO[CH2:7][CH2:8][OH:9].[C:11]1(=O)[O:16][C:14](=[O:15])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12.[CH3:22][CH:23]1CC=CC2C(OC(=O)C12)=O.[C:34]1(O)C(=CC(=CC=1)O)C.C1(=O)OC(=O)C=C1>C(O)COCCO>[CH3:22][CH2:23][CH2:20][CH2:19][CH2:18][CH2:17][C:13]([C:14]([O:16][CH2:11][CH:8]1[O:9][CH2:7]1)=[O:15])([CH3:12])[CH3:34]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCOCCO)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=2C(C(=O)O1)=CC=CC2)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1C2C(C(=O)OC2=O)C=CC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(C)=CC(O)=CC1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(COCCO)O

|

Step Two

[Compound]

|

Name

|

15

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

87

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

Step Four

[Compound]

|

Name

|

24

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

205 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing four openings

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a thermometer, stirrer, inert gas introduction opening

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react for 15 hours

|

|

Duration

|

15 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to 120° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was then raised to 190° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react for 5 hours

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at which point it was cooled to 160° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCCC(C)(C)C(=O)OCC1CO1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |